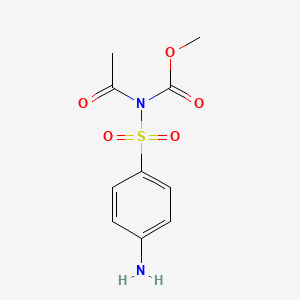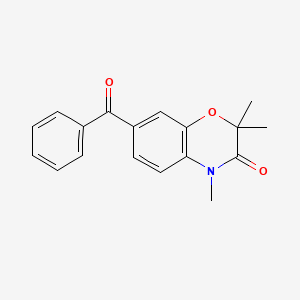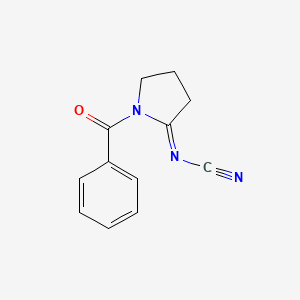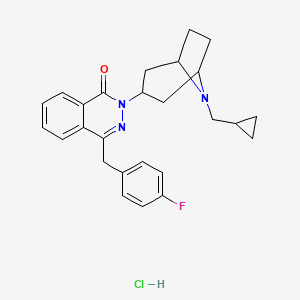
Einecs 303-969-0
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of o-Tolidine dihydrochloride hydrate typically involves multi-step organic synthesis reactions. One common method includes the preparation of 3,3’-dimethylbenzidine dihydrochloride through a series of reactions involving the reduction of nitro compounds and subsequent purification steps . Industrial production methods often require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
化学反应分析
o-Tolidine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: It acts as a reducing agent in organic synthesis.
Substitution: It can participate in electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
o-Tolidine dihydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes.
Biology: It may be used in biochemical assays and as a staining agent in microscopy.
作用机制
The mechanism of action of o-Tolidine dihydrochloride hydrate involves its ability to act as a reducing agent and participate in redox reactions. It interacts with molecular targets through electron transfer processes, which can lead to the formation of reactive intermediates and subsequent chemical transformations. The specific pathways involved depend on the reaction conditions and the presence of other reagents .
相似化合物的比较
o-Tolidine dihydrochloride hydrate can be compared with similar compounds such as benzidine and its derivatives. While benzidine is also used in dye synthesis and organic reactions, o-Tolidine dihydrochloride hydrate is unique due to its specific molecular structure, which imparts different reactivity and solubility properties. Other similar compounds include 3,3’-dimethylbenzidine and 4,4’-methylenedianiline, each with distinct applications and chemical behaviors .
属性
CAS 编号 |
94232-41-4 |
|---|---|
分子式 |
C17H24Cl3N5O2Zn |
分子量 |
502.1 g/mol |
IUPAC 名称 |
zinc;N,N-diethyl-3-methoxy-4-[(6-methoxy-2-methylpyridazin-2-ium-3-yl)diazenyl]aniline;trichloride |
InChI |
InChI=1S/C17H24N5O2.3ClH.Zn/c1-6-22(7-2)13-8-9-14(15(12-13)23-4)18-19-16-10-11-17(24-5)20-21(16)3;;;;/h8-12H,6-7H2,1-5H3;3*1H;/q+1;;;;+2/p-3 |
InChI 键 |
HMYNEAXBLRZOAU-UHFFFAOYSA-K |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=[N+](N=C(C=C2)OC)C)OC.[Cl-].[Cl-].[Cl-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol](/img/structure/B12717412.png)








